molecular formula C18H26ClNO2S B2840223 1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride CAS No. 1331304-30-3

1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride

Cat. No.: B2840223
CAS No.: 1331304-30-3
M. Wt: 355.92
InChI Key: NPPBUPBSYSEXMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a novel compound that has drawn significant interest due to its unique structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a hybrid structure combining adamantane and pyridine, making it particularly interesting for pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride typically involves multiple steps:

  • Adamantane Hydroxylation: : Adamantane is hydroxylated to produce 1-adamantanol.

  • Etherification: : 1-adamantanol undergoes etherification with 3-bromopropanol under basic conditions to yield 1-((3-bromopropyl)oxy)adamantane.

  • Thioetherification: : The intermediate is reacted with 2-mercaptopyridine in the presence of a base to form 1-((3-(pyridin-2-ylthio)propan-2-yloxy)adamantane.

  • Hydrochloride Formation: : Finally, the compound is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Scaling up this synthesis for industrial production might involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and purity. It would also require the use of continuous flow reactors or large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can be oxidized to form sulfoxides or sulfones, especially in the presence of strong oxidizing agents.

  • Reduction: : Reduction can lead to the cleavage of the pyridine thioether bond, yielding simpler derivatives.

  • Substitution: : The adamantane moiety can undergo substitution reactions at different positions, often facilitated by strong acids or bases.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reducing Agents: : Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution Conditions: : Strong acids (HCl, H2SO4) or bases (NaOH, KOH).

Major Products

The major products from these reactions typically retain the core adamantane structure while varying in their functional groups, making them useful for further synthetic applications.

Scientific Research Applications

This compound has multiple scientific research applications:

  • Chemistry: : Used as a precursor for synthesizing complex organic molecules. Its unique structure is useful for studying steric effects in organic reactions.

  • Biology: : Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

  • Medicine: : Explored for antiviral and anticancer properties. Its adamantane moiety is known for its role in pharmaceuticals, particularly antiviral drugs.

Mechanism of Action

The exact mechanism of action depends on its application. In medicinal chemistry, it may:

  • Target Viral Proteins: : By binding to viral proteins, it can inhibit the replication of certain viruses.

  • Interact with Enzymes: : Can inhibit enzymes critical for cancer cell growth, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-adamantylmethanol: : Shares the adamantane structure but lacks the pyridine and thioether components.

  • 3-(pyridin-2-ylthio)propan-2-ol: : Similar thioether-pyridine structure but without the adamantane backbone.

Uniqueness

1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride stands out due to its hybrid structure, combining the adamantane's stability and the pyridine's reactivity, offering unique properties for medicinal chemistry and materials science.

So, there you have it. Quite a journey from its synthesis to its myriad of applications. Quite something, right?

Properties

IUPAC Name

1-(1-adamantyloxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2S.ClH/c20-16(12-22-17-3-1-2-4-19-17)11-21-18-8-13-5-14(9-18)7-15(6-13)10-18;/h1-4,13-16,20H,5-12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPBUPBSYSEXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OCC(CSC4=CC=CC=N4)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.